2-Hydroxyhexanoic acid

Description

This compound has been reported in Streptomyces, Aloe africana, and Populus tremula with data available.

Structure

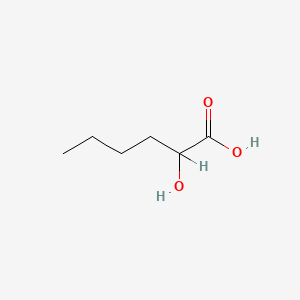

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNVHGFPZAZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863686 | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6064-63-7 | |

| Record name | (±)-2-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6064-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-hydroxyhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L58MR7E927 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 - 58 °C | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyhexanoic acid, also known as 2-hydroxycaproic acid, is an alpha-hydroxy fatty acid. It is an endogenous metabolite found in biological systems, including human blood and amniotic fluid, and plays a role in fatty acid metabolism.[1][2] Its structure features a hydroxyl group on the alpha carbon (carbon-2) of the hexanoic acid chain, which imparts chirality to the molecule, resulting in two enantiomers: (R)-2-hydroxyhexanoic acid and (S)-2-hydroxyhexanoic acid.[1] This compound is of interest to researchers in metabolomics and materials science, where it can be used as a building block for the synthesis of aliphatic copolyesters.[1] Notably, it has been identified as a significant metabolite in the cerebrospinal fluid of patients with Nocardia infections, suggesting a potential role in diagnostics.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a comprehensive overview for laboratory and research applications.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-hydroxycaproic acid, DL-α-Hydroxycaproic acid | [3] |

| CAS Number | 6064-63-7 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 55 - 62 °C | [3][5] |

| Boiling Point | ~277.8 - 305 °C | [5] |

| pKa (Predicted) | 3.86 - 4.26 | [6] |

Solubility and Stability

The solubility and stability of a compound are critical parameters for its application in drug development and experimental biology.

| Solvent | Solubility | Source |

| Water | ≥ 100 mg/mL (756.66 mM) | [4] |

| DMSO | ≥ 100 mg/mL (756.66 mM) | [4] |

| Supercritical CO₂ | Solubility has been studied |

Stability and Reactivity:

-

Stability: Stable under recommended storage conditions (Powder: -20°C for 3 years; In solvent: -80°C for 2 years).[4]

-

Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.

-

Hazardous Reactions: Under fire conditions, it may decompose and emit toxic fumes.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Technique | Data Highlights | Source |

| ¹H NMR (600 MHz, H₂O) | δ (ppm): 4.02-4.04 (t), 1.60-1.75 (m), 1.27-1.39 (m), 0.88-0.90 (t) | [3] |

| FT-IR | Characteristic peaks for O-H (broad, ~3300-2500 cm⁻¹), C=O (strong, ~1760-1690 cm⁻¹), and C-O (~1320-1210 cm⁻¹) stretches are expected for a carboxylic acid. | [3][7] |

| Mass Spectrometry (LC-ESI-QQ, negative) | [M-H]⁻: m/z 131.0 | [3] |

| Predicted Collision Cross Section ([M-H]⁻) | 126.0 Ų | [8] |

Biological Role and Metabolic Pathway

This compound is a metabolite involved in fatty acid metabolism.[2] While specific signaling pathways initiated by this molecule are a subject of ongoing research, its position within the broader context of lipid metabolism is established. It is classified as a medium-chain fatty acid, a group of molecules that serve as energy sources.[2][6]

References

- 1. Buy this compound | 6064-63-7 [smolecule.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxycaproic acid (HMDB0001624) [hmdb.ca]

- 3. This compound | C6H12O3 | CID 99824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Showing Compound 2-Hydroxycaproic acid (FDB022697) - FooDB [foodb.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

Synthesis of (R)-2-Hydroxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-hydroxyhexanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereospecific nature is crucial for the biological activity of many target molecules. This technical guide provides an in-depth overview of the primary synthetic routes to obtain the (R)-enantiomer with high purity. The guide details enzymatic, chemoenzymatic, and chemical synthesis methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable synthetic strategy.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure (R)-2-hydroxyhexanoic acid can be achieved through several distinct approaches, each with its own advantages and limitations. The primary methods covered in this guide are:

-

Enzymatic Deracemization: This highly selective method utilizes enzymes to resolve a racemic mixture of 2-hydroxyhexanoic acid, either by selectively oxidizing the unwanted (S)-enantiomer or by reducing a 2-keto precursor to the desired (R)-enantiomer.

-

Chemical Synthesis with Chiral Auxiliaries: This classical asymmetric synthesis approach involves the temporary attachment of a chiral molecule (an auxiliary) to a prochiral substrate to direct the stereoselective formation of the desired product.

-

Microbial Production: This strategy employs engineered microorganisms to produce (R)-2-hydroxyhexanoic acid directly from simple carbon sources through tailored metabolic pathways.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data associated with the different synthetic methods for (R)-2-hydroxyhexanoic acid, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Key Enzymes/Reagents | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |

| Enzymatic Deracemization | (S)-2-hydroxy acid dehydrogenase, (R)-2-keto acid reductase, Glucose dehydrogenase | Racemic this compound | 98.5[1] | >99[1] | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specific enzymes, potential for enzyme inhibition. |

| Chemoenzymatic Synthesis | Glycolate oxidase, Catalase | Racemic this compound | Near theoretical yield for (S)-enantiomer oxidation[2] | High (for remaining (R)-enantiomer) | High specificity for the (S)-enantiomer, leaving the (R)-enantiomer untouched. | Requires separation of the product from the keto acid byproduct. |

| Chemical Synthesis | Evans oxazolidinone chiral auxiliary, Butyllithium, Bromoethane | N-acyl oxazolidinone | High (for alkylation step) | >98 (diastereomeric excess) | Well-established and predictable stereocontrol, applicable to a wide range of substrates. | Multi-step process, requires stoichiometric use of chiral auxiliary, use of cryogenic temperatures and strong bases. |

| Microbial Production | Engineered Pseudomonas putida | Glucose/Glycerol | Variable | Variable | Direct production from simple feedstocks, potential for cost-effective large-scale production. | Requires extensive metabolic engineering, optimization of fermentation conditions can be complex. |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Enzymatic Deracemization using Recombinant E. coli

This protocol describes the deracemization of racemic this compound to (R)-2-hydroxyhexanoic acid using a whole-cell biocatalyst of Escherichia coli co-expressing three key enzymes.[1]

3.1.1. Biocatalyst Preparation

-

Strain Cultivation: Cultivate recombinant E. coli BL21(DE3) cells harboring the plasmids for (S)-2-hydroxy acid dehydrogenase, (R)-2-keto acid reductase, and glucose dehydrogenase in Luria-Bertani (LB) medium containing the appropriate antibiotics at 37°C with shaking at 200 rpm.

-

Induction: When the optical density at 600 nm (OD600) of the culture reaches 0.6-0.8, add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM to induce protein expression.

-

Cell Growth and Harvest: Continue the cultivation at a lower temperature, for instance 28°C, for an additional 12-16 hours to allow for protein expression. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Cell Washing: Wash the cell pellet twice with a phosphate buffer (e.g., 50 mM, pH 7.5) and resuspend the cells in the same buffer to a desired concentration (e.g., 50 g/L wet cell weight).

3.1.2. Deracemization Reaction

-

Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.5), racemic this compound (e.g., 50 mM), glucose (e.g., 100 mM) as a cofactor regenerating substrate, and the prepared E. coli whole-cell biocatalyst.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 35°C) with constant agitation (e.g., 700 rpm).

-

Monitoring and Termination: Monitor the progress of the reaction by periodically taking samples and analyzing the substrate consumption and product formation using chiral HPLC. Once the reaction is complete (typically within 10-12 hours), terminate the reaction by adding 6.0 M HCl to acidify the mixture.[1]

-

Product Isolation: Separate the cells from the reaction mixture by centrifugation. The supernatant containing the (R)-2-hydroxyhexanoic acid can then be subjected to purification.

3.1.3. Purification

-

Extraction: Extract the acidified supernatant with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Crystallization: Purify the crude (R)-2-hydroxyhexanoic acid by crystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Chemical Synthesis using an Evans Chiral Auxiliary

This protocol outlines the stereoselective synthesis of (R)-2-hydroxyhexanoic acid using an Evans oxazolidinone chiral auxiliary.

3.2.1. Acylation of the Chiral Auxiliary

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath and add n-butyllithium (1.0 equivalent) dropwise. Stir the mixture for 30 minutes at -78°C.

-

Acylation: Add hexanoyl chloride (1.1 equivalents) dropwise to the solution at -78°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-hexanoyl oxazolidinone by flash column chromatography on silica gel.

3.2.2. Diastereoselective Hydroxylation

-

Enolate Formation: Dissolve the purified N-hexanoyl oxazolidinone in anhydrous THF and cool the solution to -78°C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise and stir for 1 hour at -78°C to form the lithium enolate.

-

Hydroxylation: Add a solution of a hydroxylating agent, such as (+)-(camphorsulfonyl)oxaziridine (1.2 equivalents), in anhydrous THF dropwise at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.

-

Work-up: Quench the reaction at -78°C with a saturated aqueous solution of sodium bisulfite. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the diastereomeric product by flash column chromatography.

3.2.3. Cleavage of the Chiral Auxiliary

-

Hydrolysis: Dissolve the purified hydroxylated product in a mixture of THF and water. Cool the solution to 0°C and add hydrogen peroxide (30% aqueous solution, 4 equivalents) followed by lithium hydroxide (2 equivalents).

-

Reaction: Stir the mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate. The aqueous layer contains the chiral auxiliary which can be recovered. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield (R)-2-hydroxyhexanoic acid. Further purification can be achieved by crystallization.

Microbial Production using Engineered Pseudomonas putida**

This protocol provides a general framework for the production of (R)-2-hydroxyhexanoic acid using an engineered strain of Pseudomonas putida. Specific genetic modifications will be required to channel metabolic flux towards the desired product.

3.3.1. Strain Engineering

-

Host Strain: Start with a suitable Pseudomonas putida strain, such as KT2440.

-

Gene Integration: Introduce the necessary genes for the synthesis of (R)-2-hydroxyhexanoic acid. This may involve expressing a specific (R)-2-hydroxy acid dehydrogenase or a pathway that converts a central metabolite into the target molecule. The genes can be integrated into the chromosome for stable expression.

-

Metabolic Pathway Optimization: Knock out competing pathways that drain precursors or degrade the product. For instance, deleting genes involved in the further metabolism of this compound.

3.3.2. Fermentation

-

Seed Culture: Inoculate a single colony of the engineered P. putida strain into a suitable seed medium (e.g., LB medium) and grow overnight at 30°C with shaking.

-

Production Culture: Inoculate a production medium with the seed culture to an initial OD600 of approximately 0.1. The production medium should be a minimal salts medium containing a primary carbon source (e.g., glucose or glycerol), a nitrogen source, and essential minerals.

-

Induction: If the expression of the synthesis pathway is under an inducible promoter, add the appropriate inducer (e.g., IPTG) at a suitable point in the growth phase.

-

Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH. Ensure adequate aeration and agitation. A fed-batch strategy may be employed to maintain a constant supply of the carbon source and avoid substrate inhibition.

-

Monitoring: Monitor cell growth (OD600) and the concentration of (R)-2-hydroxyhexanoic acid in the culture supernatant using HPLC.

3.3.3. Product Recovery and Purification

-

Cell Removal: After the fermentation is complete, remove the bacterial cells from the culture broth by centrifugation or microfiltration.

-

Purification: The cell-free supernatant can be subjected to purification steps similar to those described in the enzymatic deracemization protocol, including extraction and crystallization.

Mandatory Visualizations

The following diagrams illustrate the workflows and pathways described in this guide.

References

- 1. Enantioselective cascade biocatalysis for deracemization of 2-hydroxy acids using a three-enzyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 2-Hydroxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyhexanoic acid, a short-chain alpha-hydroxy fatty acid, is an endogenous metabolite found across various biological systems, from microorganisms to humans. While its presence is established in several natural sources, its precise concentrations and complete physiological roles are still under investigation. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, its biosynthetic and metabolic pathways, and detailed methodologies for its detection and analysis. The information presented herein is intended to serve as a valuable resource for researchers in the fields of metabolomics, drug discovery, and clinical diagnostics.

Introduction

This compound, also known as α-hydroxycaproic acid, is a six-carbon carboxylic acid with a hydroxyl group on the alpha carbon. Its chemical formula is C₆H₁₂O₃. This molecule is a metabolite involved in fatty acid metabolism and has been identified in various biological matrices.[1][2][3][4][5] Its presence has been noted in human bodily fluids, plants, and microorganisms, suggesting a conserved role in cellular metabolism. This guide will delve into the specifics of its natural distribution and the biochemical pathways associated with it.

Natural Occurrence of this compound

This compound has been identified in a range of natural sources. Although its presence is confirmed, quantitative data on its concentration in these sources is not widely available in the current literature.

Table 1: Documented Natural Occurrences of this compound

| Biological Source | Matrix | Significance |

| Humans | Blood | Endogenous metabolite.[2][5] |

| Amniotic Fluid | Naturally present during fetal development.[2][5] | |

| Cerebrospinal Fluid (CSF) | Significantly elevated in patients with Nocardia meningitis, suggesting a potential role as a biomarker for this specific infection.[1][4] | |

| Plants | Aloe africana, Aloe vera | Constituent of plant tissues.[3][5] |

| Populus tremula (Aspen) | Detected in plant tissues.[3][5] | |

| Microorganisms | Streptomyces species | Produced as a microbial metabolite.[3][5] |

| Nocardia species | Production is associated with infection.[1][4] | |

| Myxococcus xanthus | Involved in sphingolipid biosynthesis.[6] | |

| Stigmatella aurantiaca | Involved in fatty acid alpha-oxidation.[6] |

Biosynthesis and Metabolic Pathways

The formation and degradation of this compound are primarily linked to the alpha-oxidation of fatty acids, a metabolic pathway that occurs in the peroxisomes of mammalian cells and is also present in plants and bacteria with some variations.

Mammalian Alpha-Oxidation Pathway

In mammals, the alpha-oxidation pathway is responsible for the metabolism of branched-chain fatty acids and the biosynthesis of 2-hydroxy fatty acids. The pathway involves the hydroxylation of the alpha-carbon of a fatty acyl-CoA.

Caption: Mammalian alpha-oxidation pathway for hexanoic acid.

Plant Alpha-Oxidation Pathway

In plants, a similar alpha-oxidation pathway exists, which is initiated by a fatty acid α-dioxygenase. This enzyme produces a 2-hydroperoxy fatty acid intermediate that is subsequently converted to a 2-hydroxy fatty acid.

Caption: Plant alpha-oxidation pathway for hexanoic acid.

Bacterial Alpha-Hydroxylation

In bacteria such as Myxococcus xanthus, the biosynthesis of 2-hydroxy fatty acids is catalyzed by stereospecific fatty acid alpha-hydroxylases and is linked to the formation of sphingolipids.[6]

Caption: Bacterial fatty acid alpha-hydroxylation.

Experimental Protocols

The detection and quantification of this compound in biological matrices typically involve extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methods for organic and fatty acid analysis.[2][7]

Sample Preparation: Extraction of Organic Acids from Human Plasma

This protocol describes a liquid-liquid extraction procedure to isolate organic acids, including this compound, from a plasma sample.

Materials:

-

Human plasma

-

Internal standard solution (e.g., deuterated this compound)

-

Methanol (HPLC grade)

-

Deionized water

-

Heptane

-

Methyl stearate (for retention time locking)

-

Centrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 100 µL of plasma in a 1.5 mL centrifuge tube, add a known amount of the internal standard.

-

Add 900 µL of cold methanol to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Caption: Workflow for organic acid extraction from plasma.

Derivatization for GC-MS Analysis

To increase volatility for GC analysis, the carboxyl and hydroxyl groups of this compound are derivatized, typically by silylation.

Materials:

-

Dried sample extract

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC vials with inserts

-

Heating block

Procedure:

-

Add 50 µL of pyridine to the dried extract to dissolve the residue.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is analyzed by GC-MS. The following are typical parameters that may require optimization for a specific instrument.

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp to 150°C at 10°C/min

-

Ramp to 250°C at 5°C/min

-

Ramp to 300°C at 20°C/min, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the di-TMS derivative of this compound.

Role in Signaling Pathways

Current research primarily identifies this compound as a metabolic intermediate in the alpha-oxidation of fatty acids and as a constituent of more complex lipids, such as sphingolipids.[8] While 2-hydroxylated sphingolipids are known to be involved in cell signaling, there is currently no direct evidence to suggest that free this compound acts as a signaling molecule itself.[8][9] Its role appears to be more structural and metabolic.

Conclusion

This compound is a naturally occurring metabolite with a broad distribution across different biological kingdoms. Its biosynthesis and degradation are intrinsically linked to the alpha-oxidation of fatty acids. While its presence is well-documented, a significant gap remains in the quantitative understanding of its physiological and pathological concentrations. The methodologies outlined in this guide provide a robust framework for the further investigation of this intriguing molecule. Future research focusing on quantitative analysis and the elucidation of its specific roles in plant and microbial metabolism will be crucial for a more complete understanding of its biological significance.

References

- 1. mdpi.com [mdpi.com]

- 2. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]

- 3. This compound | C6H12O3 | CID 99824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 6064-63-7 [smolecule.com]

- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxycaproic acid (HMDB0001624) [hmdb.ca]

- 6. Arabidopsis thaliana fatty acid alpha-dioxygenase-1: evaluation of substrates, inhibitors and amino-terminal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction and GC/MS analysis of the human blood plasma metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxyhexanoic Acid: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyhexanoic acid, a naturally occurring alpha-hydroxy fatty acid, is an endogenous metabolite found in various biological fluids. While its precise biological roles are still under investigation, emerging research suggests its potential involvement in crucial physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity, drawing parallels from structurally and functionally related molecules to elucidate its potential mechanisms of action, particularly in the contexts of cancer and metabolic diseases. This document summarizes the limited available quantitative data, outlines relevant experimental protocols, and visualizes potential signaling pathways to guide future research and drug development efforts.

Introduction

This compound, also known as 2-hydroxycaproic acid, is a six-carbon alpha-hydroxy acid. It exists as an endogenous metabolite and has been detected in human blood and amniotic fluid. Notably, it has been identified as a significant metabolite in the cerebrospinal fluid of patients with Nocardia infections, suggesting a potential role as a biomarker for this bacterial infection.[1][2][3][4] While direct studies on the broad biological activities of this compound are sparse, research on similar short-chain fatty acids (SCFAs) and other hydroxy fatty acids provides a framework for understanding its potential therapeutic applications.

Potential Biological Activities and Mechanisms of Action

Based on studies of related molecules, the biological activities of this compound are hypothesized to extend to anticancer and metabolic regulatory functions.

Anticancer Activity

While direct evidence for this compound is limited, studies on other medium-chain fatty acids and hydroxylated fatty acids suggest potential antiproliferative and pro-apoptotic effects on cancer cells.[5][6]

One plausible mechanism for the anticancer activity of this compound is the inhibition of histone deacetylases (HDACs) . HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[7][8][9] Short-chain fatty acids, such as butyrate, are known HDAC inhibitors.[10] Inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Another potential mechanism is the modulation of key signaling pathways involved in cancer progression. For instance, other 2-hydroxylated fatty acids have been shown to increase chemosensitivity in gastric cancer by inhibiting the mTOR/S6K1/Gli1 pathway.[11]

Metabolic Regulation

As a fatty acid metabolite, this compound is likely involved in cellular energy metabolism. Alpha-hydroxy fatty acids are known to be components of sphingolipids, which are essential molecules in cell membranes and are involved in signal transduction.[12][13] The metabolism of these lipids can influence various cellular processes.

Furthermore, short-chain fatty acids are known to activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, which are involved in regulating inflammatory responses and metabolic homeostasis.[7][8][14]

Quantitative Data

Direct quantitative data on the biological activity of this compound is scarce in the current literature. However, data from related compounds can provide a preliminary understanding of its potential potency. The following tables summarize IC50 values for related fatty acids in relevant biological assays.

Table 1: Antiproliferative Activity of Related Hydroxy Fatty Acids against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5-Hydroxystearic acid | HeLa | Cervical Cancer | 50 | [5] |

| 5-Hydroxystearic acid | HT29 | Colon Cancer | 50 | [5] |

| 5-Hydroxystearic acid | MCF7 | Breast Cancer | 50 | [5] |

| 7-Hydroxystearic acid | CaCo-2 | Colon Cancer | >100 | [5] |

| 9-Hydroxystearic acid | CaCo-2 | Colon Cancer | 80 | [5] |

| 2'-Hydroxyflavanone | H520 | NSCLC | 52 | [15] |

| 2'-Hydroxyflavanone | H358 | NSCLC | 52 | [15] |

| 2'-Hydroxyflavanone | H1417 | SCLC | 21 | [15] |

| 2'-Hydroxyflavanone | H1618 | SCLC | 21 | [15] |

| MHY218 (HDACi) | SKOV-3 | Ovarian Cancer | 3.2 | [16] |

| SAHA (HDACi) | SKOV-3 | Ovarian Cancer | 3.9 | [16] |

Note: IC50 values represent the concentration of a substance that is required for 50% inhibition in vitro. SCLC (Small Cell Lung Cancer), NSCLC (Non-Small Cell Lung Cancer), HDACi (Histone Deacetylase inhibitor).

Table 2: HDAC Inhibitory Activity of Related Short-Chain Fatty Acids

| Compound | Target | IC50 (mM) | Reference |

| Butyrate | Total HDAC (HT-29 nuclear extract) | 0.09 | [10] |

| Propionate | Total HDAC (HT-29 nuclear extract) | >1 | [10] |

| Phenylbutyrate | Total HDAC (DS19 nuclear extract) | 0.62 | [10] |

Note: These values are for related short-chain fatty acids and provide a potential range for the activity of this compound.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[17][18]

-

Prepare serial dilutions of this compound in complete cell culture medium. To enhance solubility, this compound can be coupled with fatty-acid-free bovine serum albumin (BSA).[17]

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[17]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

-

Remove the MTT solution and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[17][18]

-

Measure the absorbance at 570 nm using a microplate reader.[18]

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay can be used to determine the HDAC inhibitory activity of this compound.

Materials:

-

Nuclear extract from a relevant cell line (e.g., HT-29)

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

This compound

-

Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well black plate, add the nuclear extract, HDAC assay buffer, and the diluted this compound or positive control.

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Incubate at 37°C for a specified time (e.g., 15 minutes).

-

Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[8]

-

Calculate the percentage of HDAC inhibition and determine the IC50 value.

Visualizations of Potential Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathways and experimental workflows related to the biological activity of this compound.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Nocardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nocardiosis: Review of Clinical and Laboratory Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nocardiosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]

- 8. The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gsartor.org [gsartor.org]

- 11. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the formation of alpha-hydroxy fatty acids. Evidence for a direct hydroxylation of nonhydroxy fatty acid-containing sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. Anticancer effects of the MHY218 novel hydroxamic acid-derived histone deacetylase inhibitor in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of polyunsaturated fatty acids on proliferation and survival of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide to 2-Hydroxyhexanoic Acid (CAS: 6064-63-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxyhexanoic acid (CAS: 6064-63-7), a short-chain hydroxy fatty acid. The document consolidates available data on its chemical and physical properties, spectral information, and biological significance. It details its role as an endogenous human metabolite and its potential as a biomarker in certain infectious diseases. This guide also presents putative experimental protocols for its synthesis, purification, and quantification, based on established methodologies for analogous compounds. Furthermore, potential signaling pathways that may be modulated by this compound are discussed, offering insights for future research and drug development endeavors.

Introduction

This compound, also known as α-hydroxycaproic acid, is a carboxylic acid with a hydroxyl group on the alpha carbon.[1][2] Its presence in human biological fluids, such as blood and cerebrospinal fluid (CSF), points to its role in endogenous metabolic processes. Notably, elevated levels of this compound in the CSF have been identified as a significant biomarker for infections caused by Nocardia species. As a member of the medium-chain fatty acid family, it is also a subject of interest for its potential interactions with key metabolic signaling pathways. This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug development and metabolic studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 6064-63-7 | [3][4] |

| Molecular Formula | C6H12O3 | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Hydroxycaproic acid, DL-α-Hydroxycaproic acid | [3] |

| Appearance | White powder/solid | [2][3] |

| Melting Point | 60-62 °C | [2] |

| Boiling Point | 305 °C (predicted) | [4] |

| Solubility | Soluble in water | [5] |

| InChI Key | NYHNVHGFPZAZGA-UHFFFAOYSA-N | [3][4] |

Spectral Data

Key spectral data for the characterization of this compound are summarized in Table 2.

| Spectrum Type | Parameters | Key Signals | Reference(s) |

| ¹H NMR | 500 MHz in D₂O, pH 7.4 | δ 4.015 (t, 1H, CH-OH), 1.690-1.615 (m, 2H, CH₂), 1.313 (m, 4H, 2xCH₂), 0.875 (t, 3H, CH₃) | [6] |

| ¹³C NMR | 500 MHz in D₂O, pH 7.4 | δ 184.647 (C=O), 75.069 (CH-OH), 36.375 (CH₂), 29.349 (CH₂), 24.63 (CH₂), 15.972 (CH₃) | [6] |

| Mass Spectrometry (LC-ESI-QQ) | Negative ion mode | m/z 131.0 [M-H]⁻, 113.0, 85.2 | [3] |

Experimental Protocols

Enantioselective Synthesis of this compound

This hypothetical protocol is adapted from general methods for the enantioselective synthesis of α-hydroxy acids.

Principle: Asymmetric dihydroxylation of a terminal alkene followed by oxidation of the resulting diol.

Materials:

-

1-Heptene

-

AD-mix-β (for (R)-enantiomer) or AD-mix-α (for (S)-enantiomer)

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Potassium osmate(VI) dihydrate

-

Sodium periodate

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in tert-butanol/water (1:1, 10 mL/g of AD-mix) at room temperature, add methanesulfonamide (1 equivalent).

-

Cool the mixture to 0 °C and add potassium osmate(VI) dihydrate (0.002 equivalents).

-

Add 1-heptene (1 equivalent) and stir vigorously at 0 °C for 24 hours.

-

Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and warm to room temperature, stirring for 1 hour.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

Dissolve the crude diol in a biphasic mixture of dichloromethane and water (1:1).

-

Add sodium periodate (2.2 equivalents) in portions at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield crude this compound.

Purification by Column Chromatography

Principle: Separation of this compound from reaction impurities based on polarity using silica gel chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Formic acid

Procedure:

-

Prepare a silica gel slurry in hexane and pack a glass column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). A small amount of formic acid (0.1%) can be added to the mobile phase to improve peak shape.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Quantification in Cerebrospinal Fluid by LC-MS/MS

This proposed method is based on protocols for the quantification of short-chain fatty acids in biological fluids.[7][8][9][10][11]

Principle: Derivatization of the carboxylic acid group to enhance chromatographic retention and mass spectrometric detection, followed by quantification using a stable isotope-labeled internal standard.

Materials:

-

Cerebrospinal fluid (CSF) sample

-

This compound standard

-

¹³C₆-2-hydroxyhexanoic acid (internal standard)

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

-

Pyridine

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Water (LC-MS grade)

Procedure:

-

Sample Preparation:

-

Thaw CSF samples on ice.

-

To 100 µL of CSF, add 10 µL of ¹³C₆-2-hydroxyhexanoic acid internal standard solution (concentration to be optimized).

-

Precipitate proteins by adding 400 µL of cold acetonitrile, vortex, and incubate at -20 °C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of water/acetonitrile (1:1, v/v).

-

Add 20 µL of 200 mM 3-NPH in ACN/water (50/50, v/v).

-

Add 20 µL of 120 mM EDC with 6% pyridine in ACN/water (50/50, v/v).

-

Incubate at 40 °C for 30 minutes.

-

Quench the reaction by adding 910 µL of 0.1% formic acid in water.

-

-

LC-MS/MS Analysis:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

-

MRM Transitions:

-

This compound-3NPH derivative: Precursor ion -> Product ion (to be determined empirically)

-

¹³C₆-2-hydroxyhexanoic acid-3NPH derivative: Precursor ion -> Product ion (to be determined empirically)

-

-

Biological Significance and Signaling Pathways

Endogenous Metabolism

This compound is an endogenous metabolite found in humans. It is classified as a medium-chain hydroxy fatty acid and is likely involved in fatty acid metabolism.[3] Its presence suggests a role in cellular energy homeostasis.

Biomarker for Nocardia Infection

A significant elevation of this compound in the cerebrospinal fluid is a key indicator of meningitis caused by Nocardia species. Nocardia are bacteria known for their complex cell walls rich in mycolic acids, which are long-chain fatty acids.[12] The presence of this compound may be a byproduct of Nocardia's unique fatty acid metabolism within the host.[1][12][13][14][15]

Potential Signaling Pathways

While direct evidence for this compound is limited, related medium-chain fatty acids are known to interact with important signaling pathways.

Medium-chain fatty acids can act as ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[16][17][18][19][20] Activation of PPARγ by medium-chain fatty acids can influence adipogenesis and insulin sensitivity.[16][17][18][19] It is plausible that this compound could also modulate PPAR activity.

AMPK is a central regulator of cellular energy homeostasis. Some studies suggest that fatty acids can activate AMPK, leading to an increase in fatty acid oxidation and a decrease in energy-consuming processes.[21][22][23][24][25] Given its structure, this compound may influence AMPK signaling, thereby affecting cellular energy balance.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for the quantification of this compound in CSF.

Potential Signaling Pathways of this compound

Caption: Putative signaling pathways modulated by this compound.

Conclusion

This compound is an endogenous metabolite with established significance as a biomarker for Nocardia infections. Its role in fatty acid metabolism and potential interactions with key signaling pathways like PPARs and AMPK make it a molecule of interest for further research, particularly in the context of metabolic disorders and infectious diseases. While detailed experimental protocols are currently lacking in the literature, this guide provides a foundation for the development of such methods. Future studies are warranted to fully elucidate the biological functions and therapeutic potential of this compound.

References

- 1. KEGG PATHWAY: Fatty acid biosynthesis - Nocardia terpenica [kegg.jp]

- 2. This compound | 6064-63-7 [chemicalbook.com]

- 3. This compound | C6H12O3 | CID 99824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bmse000571 this compound at BMRB [bmrb.io]

- 7. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 8. journals.plos.org [journals.plos.org]

- 9. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]

- 10. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Genomics and Metabolomics in the Genus Nocardia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KEGG PATHWAY: Fatty acid metabolism - Nocardia nova [kegg.jp]

- 14. researchgate.net [researchgate.net]

- 15. Functional diversity of Nocardia in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 18. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fatty acids stimulate AMP‐activated protein kinase... [experts.mcmaster.ca]

- 24. AMPK activation—protean potential for boosting healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activation of the AMP activated protein kinase by short-chain fatty acids is the main mechanism underlying the beneficial effect of a high fiber diet on the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyhexanoic Acid: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyhexanoic acid, also known as α-hydroxycaproic acid, is a naturally occurring alpha-hydroxy acid that has garnered increasing interest in the scientific community. As an endogenous metabolite, it plays a role in fatty acid metabolism.[1][2] Its structural characteristics, including a chiral center, and its biological activities suggest potential applications in pharmaceuticals, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the core structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. It further explores its known biological roles, particularly its interaction with the GPR81 receptor, and its burgeoning potential in drug development. Detailed experimental protocols and structured data tables are provided to facilitate further research and application.

Core Structure and Chemical Identity

This compound is a six-carbon carboxylic acid with a hydroxyl group substituted at the alpha-position (carbon-2).[1][3] This substitution creates a chiral center, resulting in two enantiomers: (R)-2-hydroxyhexanoic acid and (S)-2-hydroxyhexanoic acid.[1]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 2-Hydroxycaproic acid, DL-α-Hydroxycaproic acid[3] |

| CAS Number | 6064-63-7[4] |

| Molecular Formula | C₆H₁₂O₃[3] |

| Molecular Weight | 132.16 g/mol [3] |

| SMILES | CCCCC(C(=O)O)O[3] |

| InChI | InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)[3] |

| InChIKey | NYHNVHGFPZAZGA-UHFFFAOYSA-N[4] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, white powder | [3][5] |

| Melting Point | 55 - 62 °C | [3][4][5] |

| Assay Purity | ≥98% | [4] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of this compound.

Table 2.2.1: ¹H NMR Spectral Data (600 MHz, H₂O, pH 7.0) [3]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.02 - 4.04 | t | H-2 |

| 1.60 - 1.75 | m | H-3 |

| 1.27 - 1.39 | m | H-4, H-5 |

| 0.88 - 0.90 | t | H-6 |

Table 2.2.2: ¹³C NMR Spectral Data (500MHz, D₂O, pH 7.4) [6]

| Chemical Shift (ppm) | Assignment |

| 184.647 | C-1 (COOH) |

| 75.069 | C-2 (CHOH) |

| 36.375 | C-3 |

| 29.349 | C-4 |

| 24.63 | C-5 |

| 15.972 | C-6 |

Table 2.2.3: Mass Spectrometry Data (LC-ESI-QQ, Negative Mode) [3]

| Precursor m/z | Collision Energy | Fragment m/z |

| 131 ([M-H]⁻) | 10 V | 85.2, 112.9, 130.4 |

Synthesis and Manufacturing

This compound can be produced through both chemical and biological synthesis routes.

Chemical Synthesis

A common laboratory-scale synthesis involves the alpha-hydroxylation of hexanoic acid. This can be achieved through an initial alpha-bromination followed by nucleophilic substitution with a hydroxide source. A detailed protocol is provided below.

Biological Synthesis

Microbial fermentation is a promising route for the production of this compound. Specific strains of bacteria can be utilized to convert simpler carbon sources into the desired product.[1]

Biological Significance and Signaling Pathways

This compound is an endogenous metabolite found in human blood and amniotic fluid.[1][2] It is involved in fatty acid metabolism and energy production.[1]

Interaction with GPR81

Recent research has identified G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCA1), as a receptor for lactate and other small hydroxy carboxylic acids.[7] While lactate is the most potent endogenous agonist, other structurally similar molecules, including this compound, are expected to interact with this receptor. Activation of GPR81 in adipocytes leads to the inhibition of lipolysis.[7] This makes GPR81 an attractive target for the treatment of dyslipidemia.[7] The development of selective GPR81 agonists could offer a therapeutic strategy to lower free fatty acid levels without the flushing side effects associated with niacin, which acts on the related GPR109a receptor.[7]

Caption: Proposed GPR81 signaling pathway for this compound.

Applications in Drug Development

The anti-lipolytic effect mediated through GPR81 positions this compound and its derivatives as potential therapeutic agents for metabolic disorders such as dyslipidemia and type 2 diabetes. Furthermore, its structure can be utilized as a scaffold for the development of more potent and selective GPR81 agonists.

2-Hydroxy fatty acids are also being explored in drug delivery systems. For instance, 2-hydroxyoleic acid has been used as a self-assembly inducer for anti-cancer drug-centered nanoparticles.[8] This suggests that this compound could also be investigated for similar applications in creating novel drug delivery vehicles.

Experimental Protocols

Protocol for the Chemical Synthesis of this compound

This protocol describes a two-step synthesis of this compound from hexanoic acid.

Step 1: α-Bromination of Hexanoic Acid

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add hexanoic acid (1 equivalent) and a catalytic amount of red phosphorus.

-

Slowly add bromine (1.1 equivalents) dropwise to the mixture with stirring.

-

Gently heat the reaction mixture to 80-90 °C for 8-12 hours, or until the red color of bromine disappears.

-

Cool the reaction mixture to room temperature.

-

Slowly add water to quench the reaction and hydrolyze the intermediate phosphorus tribromide.

-

Separate the organic layer and wash it with a saturated sodium bisulfite solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromohexanoic acid.

Step 2: Hydrolysis of 2-Bromohexanoic Acid

-

Dissolve the crude 2-bromohexanoic acid in an aqueous solution of sodium hydroxide (2.2 equivalents).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

Caption: Workflow for the chemical synthesis of this compound.

Protocol for the Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general framework for the analysis of this compound in biological matrices like plasma or serum, based on methods for similar short-chain fatty acids.[9] Method validation for this specific analyte is required.

1. Sample Preparation and Derivatization

-

To 100 µL of the biological sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Acidify the sample by adding 50 µL of concentrated hydrochloric acid.

-

Perform liquid-liquid extraction with 500 µL of a suitable organic solvent (e.g., ethyl acetate). Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the organic layer to a new tube.

-

Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

-

Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Conditions

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400 or use Selected Ion Monitoring (SIM) for target ions of the this compound-TMS derivative for enhanced sensitivity.

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

This compound is a multifaceted molecule with significant potential, particularly in the realm of drug development for metabolic diseases. Its role as an endogenous metabolite and its interaction with the GPR81 receptor provide a solid foundation for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising alpha-hydroxy acid. Further studies are warranted to fully elucidate its physiological roles and to develop potent and selective derivatives for clinical applications.

References

- 1. Buy this compound | 6064-63-7 [smolecule.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxycaproic acid (HMDB0001624) [hmdb.ca]

- 3. This compound | C6H12O3 | CID 99824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-ヒドロキシヘキサン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 6064-63-7 [chemicalbook.com]

- 6. bmse000571 this compound at BMRB [bmrb.io]

- 7. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Hydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyhexanoic acid, covering its chemical properties, biological significance, and relevant experimental methodologies. It is designed to serve as a foundational resource for professionals engaged in scientific research and drug development.

Nomenclature and Identification

This compound and 2-hydroxycaproic acid are synonymous names for the same chemical compound.[1][2][3][4] "Hexanoic acid" is the systematic name according to IUPAC nomenclature, while "caproic acid" is a common name. Both refer to a six-carbon carboxylic acid. The prefix "2-hydroxy" indicates the presence of a hydroxyl (-OH) group on the second carbon atom of the aliphatic chain.[4][5] This compound is a type of alpha-hydroxy acid (AHA).

The compound is identified by the Chemical Abstracts Service (CAS) Registry Number 6064-63-7 .[1][2][5]

Physicochemical Properties

This compound is a solid, white powder at room temperature.[6][7] Its key quantitative properties are summarized in the table below, compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 6064-63-7 | [1][2][5][8] |

| Molecular Formula | C₆H₁₂O₃ | [1][3][5][8] |

| Molecular Weight | 132.16 g/mol | [1][3][5][8] |

| IUPAC Name | This compound | [3][4][8] |

| Melting Point | 55 - 62 °C | [3][6][8][9] |

| Boiling Point | 305 °C | [10] |

| Water Solubility | ≥ 100 mg/mL | [7] |

| DMSO Solubility | ≥ 100 mg/mL | [7] |

| SMILES | CCCCC(C(=O)O)O | [8][9] |

| InChI Key | NYHNVHGFPZAZGA-UHFFFAOYSA-N | [8] |

Biological Significance and Pathways

This compound is an endogenous metabolite found in various biological fluids, including normal human blood and amniotic fluid.[4][8] It is classified as a medium-chain hydroxy fatty acid and is involved in fatty acid metabolism.[4][5]

Role as a Biomarker in Nocardiosis

A significant finding in clinical metabolomics is the identification of this compound as the most prominent metabolite in the cerebrospinal fluid (CSF) of patients infected with Nocardia species, a genus of bacteria that can cause meningitis.[4][8] This suggests its potential as a diagnostic biomarker for Nocardia infections of the central nervous system. Nocardia are ubiquitous environmental bacteria that typically cause opportunistic infections in immunocompromised individuals.[11][12][13] The infection, known as nocardiosis, most commonly presents as a pulmonary disease but can disseminate to other organs, particularly the brain.[12][13][14]

The logical workflow for identifying this biomarker is outlined below.

Caption: Workflow for biomarker discovery of this compound in Nocardia meningitis.

Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, as a hydroxy-carboxylic acid (HCA), it may interact with HCA receptors. These receptors are G-protein coupled receptors (GPCRs) that are known to be activated by other hydroxy-carboxylic acids like lactate. Activation of HCA receptors, such as HCA₁, typically initiates a Gᵢ-mediated signaling cascade that inhibits adenylyl cyclase, reducing intracellular cAMP. Furthermore, the dissociated Gβγ subunits can activate distinct downstream pathways, including those involving Protein Kinase C (PKC) and the transactivation of growth factor receptors, ultimately leading to the phosphorylation of ERK1/2.

The potential signaling cascade is illustrated in the diagram below.

Caption: A potential signaling pathway for this compound via HCA receptors.

Applications

Beyond its biological roles, this compound serves as a monomer in materials science. It has been utilized in the synthesis of aliphatic copolyesters, which are a class of polymers with diverse industrial applications.[5][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from established chemical and analytical literature.

Stereoselective Synthesis of (S)-2-Hydroxyhexanoic Acid

This protocol outlines a multi-step chemical synthesis to produce a specific enantiomer of the compound.

Objective: To synthesize (S)-2-hydroxyhexanoic acid using a chiral auxiliary.

Materials:

-

2-methylenehexanoyl chloride

-

L-proline

-

Base (e.g., Triethylamine)

-

N-bromosuccinimide (NBS)

-

Aprotic polar solvent (e.g., Tetrahydrofuran - THF)

-

Tri-n-butyltin hydride (Bu₃SnH)

-

Radical initiator (e.g., AIBN)

-

Reagents for hydrolysis (e.g., HCl)

Methodology:

-

Amide Formation: React 2-methylenehexanoyl chloride with the chiral auxiliary, L-proline, in the presence of a base to form an amide.

-

Bromolactonization: Treat the resulting amide with N-bromosuccinimide (NBS) in an aprotic polar solvent. This induces a reaction to form a bromolactone intermediate, with the stereochemistry directed by the L-proline auxiliary.

-

Dehalogenation and Cyclization: Perform a radical dehalogenation using tri-n-butyltin hydride and a radical initiator. This step removes the bromine and results in the formation of an oxazine structure.

-

Hydrolysis: Hydrolyze the oxazine structure under acidic conditions to cleave the chiral auxiliary and yield the final product, (S)-2-hydroxyhexanoic acid.

-

Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Quantification in Biological Samples by GC-MS

This protocol describes a general method for the analysis of 2-hydroxy fatty acids in biological matrices, which can be specifically applied to this compound.

Objective: To extract, derivatize, and quantify this compound from a biological sample (e.g., CSF, plasma) using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Biological sample

-

Internal standard (e.g., a deuterated analog)

-

Solvents for liquid-liquid extraction (e.g., Hexane, Isopropanol)

-

Derivatization reagents:

-

Methanol with HCl (for methylation)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for silylation)

-

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

-

Sample Preparation & Extraction:

-

Thaw the biological sample on ice.

-

Add a known amount of the internal standard to the sample.

-

Perform a liquid-liquid extraction of lipids using a suitable solvent system (e.g., Folch method with chloroform/methanol or a hexane/isopropanol mixture).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic (lipid-containing) layer and dry it under a stream of nitrogen.

-

-

Derivatization:

-

Methylation: Add methanolic HCl to the dried lipid extract. Heat at 80°C for 1 hour to convert carboxylic acids to their fatty acid methyl esters (FAMEs). Dry the sample again under nitrogen.

-

Silylation: Add BSTFA + 1% TMCS to the dried FAMEs. Heat at 60°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (TMS) ethers. This step is crucial for making the analyte volatile and thermally stable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a temperature gradient program to separate the components. A typical program might start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode (for identification) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) mode (for quantification) to detect the characteristic ions of the derivatized this compound and the internal standard.

-

-

Quantification:

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

-

Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a pure standard.

-

References

- 1. Buy this compound | 6064-63-7 [smolecule.com]

- 2. This compound | C6H12O3 | CID 99824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Functional diversity of Nocardia in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxycaproic acid (HMDB0001624) [hmdb.ca]

- 6. This compound | 6064-63-7 | GAA06463 | Biosynth [biosynth.com]

- 7. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]

- 10. Distinct Pathways of ERK1/2 Activation by Hydroxy-Carboxylic Acid Receptor-1 | PLOS One [journals.plos.org]

- 11. Nocardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Manifestations and outcomes of nocardia infections: Comparison of immunocompromised and nonimmunocompromised adult patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nocardiosis: A two-center analysis of clinical characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nocardiosis: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

Microbial Synthesis of 2-Hydroxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction